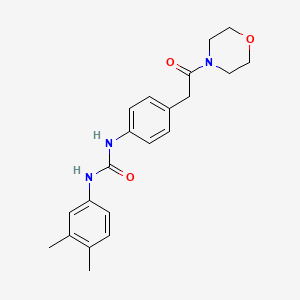
1-(3,4-Dimethylphenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3,4-Dimethylphenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea, with the CAS number 1207005-57-9, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C21H25N3O3, and it has a molecular weight of approximately 367.45 g/mol. This compound is characterized by the presence of a morpholine moiety, which is known for its diverse pharmacological properties.
This compound exhibits various biological activities primarily attributed to its structural components. The urea functional group is significant in drug design, often enhancing the binding affinity to biological targets. Studies suggest that compounds with similar structures can inhibit specific enzymes or interact with cellular pathways that regulate cancer cell proliferation and metabolic processes.
Anticancer Activity
Recent research has indicated that urea derivatives can possess anticancer properties. For instance, studies involving related compounds have shown promising results in inhibiting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The substitution patterns on the phenyl rings are crucial for enhancing activity against various cancer types.
Table 1: Summary of Anticancer Activities
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A-431 | <10 | Apoptosis Induction |
| Compound B | Jurkat | <20 | Cell Cycle Arrest |
| This compound | MCF-7 | TBD | TBD |
Antidiabetic Activity
The potential for this compound to act as an antidiabetic agent has also been explored. Compounds with similar morpholine structures have been shown to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase. This inhibition can lead to reduced glucose absorption in the intestines, thereby lowering blood sugar levels.
Table 2: Inhibition of α-Glucosidase
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. The presence of the morpholine ring enhances interaction with bacterial membranes or enzymes critical for bacterial survival. The exact mechanism remains under investigation but could involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
Table 3: Antimicrobial Efficacy
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
Case Studies and Research Findings
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Urea Derivatives : A study published in a peer-reviewed journal demonstrated that certain urea derivatives showed significant cytotoxicity against various cancer cell lines, suggesting a potential therapeutic role in oncology .
- Antidiabetic Research : Another investigation focused on the inhibition of α-glucosidase by structurally related compounds revealed that modifications to the phenyl ring could enhance inhibitory potency .
- Antimicrobial Evaluation : Compounds bearing the morpholine structure have been evaluated for their antimicrobial activity against common pathogens, showing promising results that warrant further exploration .
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15-3-6-19(13-16(15)2)23-21(26)22-18-7-4-17(5-8-18)14-20(25)24-9-11-27-12-10-24/h3-8,13H,9-12,14H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAGFBHZHLQCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














